molecular formula C14H12BrN3O3 B8624486 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

Cat. No. B8624486
M. Wt: 350.17 g/mol
InChI Key: HJIWDQLZAOELMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide is a useful research compound. Its molecular formula is C14H12BrN3O3 and its molecular weight is 350.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Nitro-N-(4-bromophenyl)-4-methylaminobenzamide

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(methylamino)-3-nitrobenzamide

InChI

InChI=1S/C14H12BrN3O3/c1-16-12-7-2-9(8-13(12)18(20)21)14(19)17-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,19)

InChI Key

HJIWDQLZAOELMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(4-bromo-phenyl)-4-fluoro-3-nitro-benzamide (1.5 g, 4.4 mmol) and 40 mL liquid methyl amine was stirred for 20 h at 60° C. The mixture was cooled to −78° C., diluted with ethyl acetate and filtered with celite and silica gel. The filtrate was concentrated i.vac.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-Nitro-4-methylaminobenzoic acid (196 mg, 1.00 mmol), 20 ml DCM, 0.15 ml pyridine and 160 mg 1-Chloro-N,N,2-trimethylprop-1-enylamine was stirred until a clear solution was obtained. 4-Bromoaniline (172 mg, 1.0 mmol) was added and the mixture was stirred for 16 h. The mixture was filtered through a pad of ALOX B and concentrated. 5 ml DMF and 20 ml H2O were added and the precipitate was collected and dried. Yield: 240 mg (68%).
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

40 mL liquid methylamine was added to a stirred mixture of N-(4-bromo-phenyl)-4-fluoro-3-nitro-benzamide (1.5 g, 4.4 mmol) in a pressure tube. The mixture was stirred for 20 h at 60° C. The mixture was cooled and concentrated i.vac. The residue was taken up in ethyl acetate, filtered with celite and silica gel and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.